molecular formula C16H16Cl2N2O2 B2955821 5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide CAS No. 1445686-90-7

5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide

Cat. No. B2955821
CAS RN: 1445686-90-7
M. Wt: 339.22
InChI Key: LPSJKSMOBMYJKW-UHFFFAOYSA-N
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Description

5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide, also known as JNJ-1930942, is a novel small molecule compound that has been developed as a potential treatment for neuropathic pain. This compound has shown promising results in preclinical studies and has been shown to have a unique mechanism of action that sets it apart from other pain medications.

Mechanism of Action

5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This ion channel is involved in the transmission of pain signals from peripheral nerves to the central nervous system, and its activation is known to contribute to the development and maintenance of neuropathic pain. By blocking the activity of TRPV1, 5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide is able to reduce the transmission of pain signals and alleviate pain behaviors.
Biochemical and Physiological Effects:
In addition to its effects on pain behaviors, 5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation and oxidative stress in animal models of neuropathic pain. It has also been shown to modulate the activity of other ion channels, such as the voltage-gated sodium channel Nav1.7, which is involved in the generation of action potentials in sensory neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide for lab experiments is its selectivity for TRPV1. This allows researchers to specifically target this ion channel and investigate its role in pain signaling. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of future directions for research on 5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide. One area of focus is the development of more potent analogs of this compound that may be more effective in reducing pain behaviors. Another area of interest is the investigation of 5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide's potential use in combination with other pain medications, such as opioids, to enhance their effectiveness and reduce their side effects. Finally, further studies are needed to investigate the long-term safety and efficacy of 5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide in humans.

Synthesis Methods

The synthesis of 5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide involves a multistep process that begins with the preparation of the intermediate 2-bromo-5,6-dichloropyridine. This intermediate is then reacted with cyclopentylamine to form the corresponding amine, which is then converted to the final product through a series of chemical transformations. The overall yield of this synthesis is approximately 10%, and the purity of the final product is greater than 99%.

Scientific Research Applications

5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide has been extensively studied in preclinical models of neuropathic pain, and it has been shown to be effective in reducing pain behaviors in a dose-dependent manner. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. In addition to its potential as a treatment for neuropathic pain, 5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide has also been investigated for its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety.

properties

IUPAC Name

5,6-dichloro-N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-14-8-11(9-19-15(14)18)16(21)20(12-4-1-2-5-12)10-13-6-3-7-22-13/h3,6-9,12H,1-2,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSJKSMOBMYJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide

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